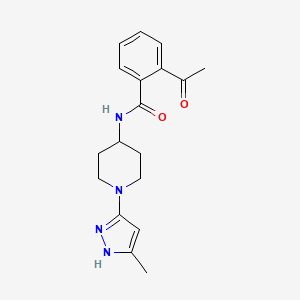

2-acetyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

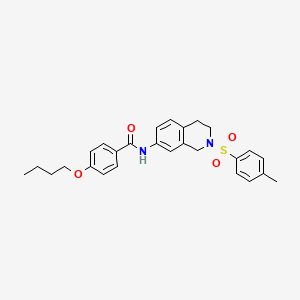

The compound “2-acetyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The pyrazole ring is attached to a piperidine ring and a benzamide group through an acetyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring attached to a piperidine ring and a benzamide group through an acetyl group . The pyrazole ring is doubly unsaturated and aromatic .Chemical Reactions Analysis

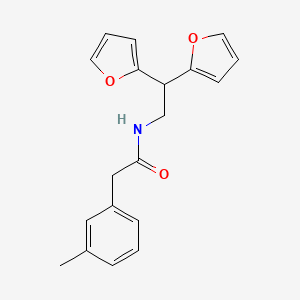

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They participate in a wide range of chemical reactions, including [3 + 2] cycloadditions, condensations with ketones and aldehydes, and oxidative cyclizations .Physical And Chemical Properties Analysis

The compound is a light yellow solid with a melting point of 130–133°C . It is soluble in DMSO but insoluble in water .Scientific Research Applications

Molecular Interaction and Pharmacological Potential

One study focuses on the molecular interactions of a structurally similar antagonist with the CB1 cannabinoid receptor, revealing insights into the steric binding interactions and proposing mechanisms for antagonist activity. This research underscores the importance of specific structural moieties in conferring activity and the potential for designing targeted therapeutic agents (Shim et al., 2002).

Anti-tumor Activity

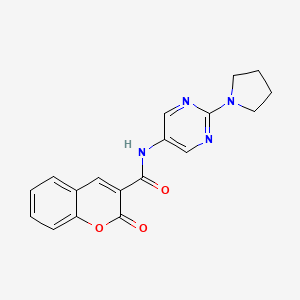

Another area of application is in anti-tumor agents, where related benzopyranylamine compounds have shown activity against human breast, CNS, and colon cancer cell lines. The synthesis of these compounds and their in vitro activities highlight the potential of such chemical structures in developing new anti-cancer treatments (Jurd, 1996).

Anti-acetylcholinesterase Activity

Further, derivatives have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity, indicating potential applications in treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease. The structure-activity relationship studies of these derivatives provide valuable information for the development of potent AChE inhibitors (Sugimoto et al., 1990).

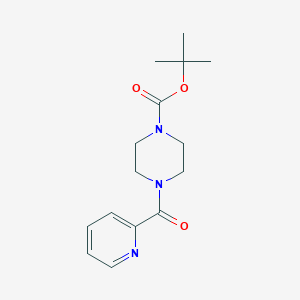

Synthesis of Novel Compounds

Research has also been conducted on the synthesis of new compounds using related hybrids as intermediates, demonstrating the versatility of such chemical structures in generating diverse compounds with potential biological applications. This includes the efficient procedures for synthesizing bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) using microwave irradiation, showcasing the chemical reactivity and potential for rapid synthesis of complex molecules (Mekky et al., 2021).

Future Directions

Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Therefore, the future directions for “2-acetyl-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzamide” could involve exploring its potential applications in these fields.

Mechanism of Action

Target of Action

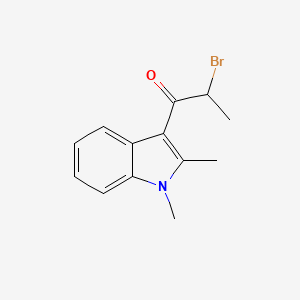

Compounds containing similar moieties such as imidazole and indole have been found to bind with high affinity to multiple receptors , which could suggest a broad range of potential targets for this compound.

Mode of Action

Compounds with similar structures have been reported to interact with their targets resulting in a variety of biological activities . The exact interaction of this compound with its targets would need further investigation.

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways, leading to diverse biological activities . The exact pathways affected by this compound would need further investigation.

Result of Action

Compounds with similar structures have been reported to exhibit a variety of biological activities . The exact effects of this compound at the molecular and cellular level would need further investigation.

Properties

IUPAC Name |

2-acetyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O2/c1-12-11-17(21-20-12)22-9-7-14(8-10-22)19-18(24)16-6-4-3-5-15(16)13(2)23/h3-6,11,14H,7-10H2,1-2H3,(H,19,24)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIVOQVFVUAXND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC=CC=C3C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(butan-2-yl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2940615.png)

![1,4-Dihydro-3-phenyl[1,2,4]triazino[4,3-a]benzimidazole](/img/structure/B2940617.png)

![2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol](/img/structure/B2940619.png)

![N-(4-chlorobenzyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2940622.png)

![5-(4-fluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2940628.png)

![5-(4-acetylpiperazin-1-yl)-3-(2-(4-chlorophenyl)-2-oxoethyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940629.png)

![Methyl 6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(4-ethoxyphenyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2940632.png)